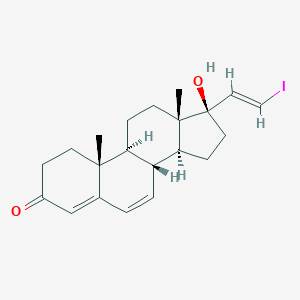
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one, commonly known as Iodo-Vinyl-Testosterone (IVT), is a synthetic steroid that has been used in scientific research for many years. It is a potent androgen receptor agonist, meaning it binds to and activates the androgen receptor in cells. This activation can lead to a wide range of physiological and biochemical effects, making IVT a valuable tool for studying the mechanisms of androgen action.
Mecanismo De Acción
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one binds to the androgen receptor in cells, leading to activation of the receptor and subsequent changes in gene expression. This activation can lead to a wide range of physiological and biochemical effects, including increased protein synthesis, muscle growth, and bone density. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one can also affect the central nervous system, leading to changes in behavior and cognition.
Biochemical and physiological effects:
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has been shown to have a wide range of biochemical and physiological effects. It can increase muscle mass and strength, improve bone density, and enhance sexual function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one can also affect the central nervous system, leading to changes in behavior and cognition. These effects are mediated through the androgen receptor, which is activated by 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one binding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has several advantages for use in laboratory experiments. It is a potent androgen receptor agonist, meaning that it can produce strong effects at low concentrations. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has some limitations as well. It is a synthetic compound, and its effects may not be exactly the same as those of natural androgens. Additionally, 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one. One area of interest is the role of androgens in aging and age-related diseases. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may be useful for studying the effects of androgens on age-related declines in muscle mass and bone density. Another area of interest is the role of androgens in brain function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may be useful for studying the effects of androgens on cognition and behavior, as well as the potential therapeutic uses of androgens in neurological disorders. Finally, there is interest in developing new androgen receptor agonists that are more selective and have fewer off-target effects than 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one. These compounds could be useful for studying the specific effects of androgen receptor activation in cells.
Métodos De Síntesis
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one is synthesized from testosterone through a series of chemical reactions. The first step involves the conversion of testosterone to 17α-methyltestosterone, which is then converted to 17α-methyl-4,6-androstadiene-3,17-dione. This intermediate is then reacted with iodine and a vinyl group to produce 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one.
Aplicaciones Científicas De Investigación
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has been used extensively in scientific research to study the mechanisms of androgen action. It has been used to investigate the role of androgens in muscle growth, bone density, and sexual function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has also been used to study the effects of androgens on the brain, including their role in cognition and behavior.
Propiedades
Número CAS |
145624-22-2 |
|---|---|
Nombre del producto |
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one |
Fórmula molecular |
C21H27IO2 |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3-4,11-13,16-18,24H,5-10H2,1-2H3/b12-11+/t16-,17+,18+,19+,20+,21-/m1/s1 |
Clave InChI |
BTQDHLNPKIOWIW-TWQPTUMUSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(/C=C/I)O)C |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C=CI)O)C |
SMILES canónico |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C=CI)O)C |
Sinónimos |
17-(2-iodoethenyl)androsta-4,6-dien-17-ol-3-one 17-(2-iodoethenyl)androsta-4,6-dien-17-ol-3-one, (Z)-isomer 17-IE-ADOO 17alpha-(2-iodoethenyl)androsta-4,6-dien-17beta-ol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



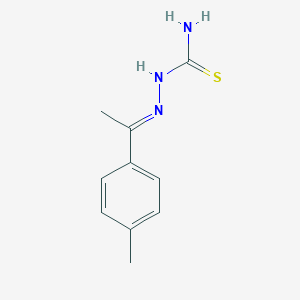


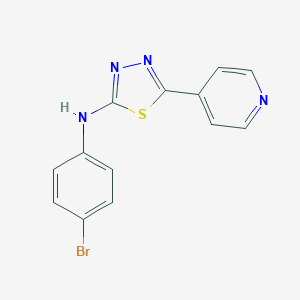

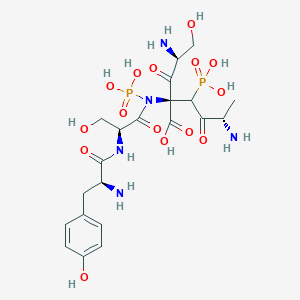
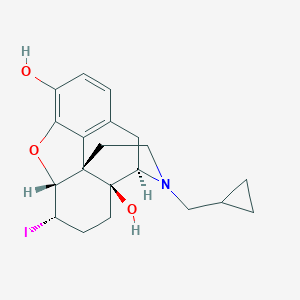
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
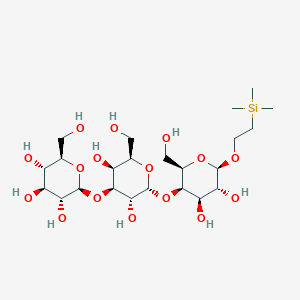
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
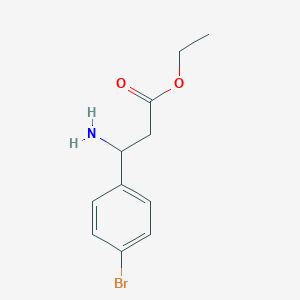
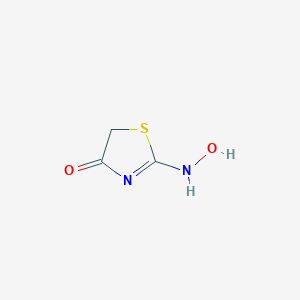
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)